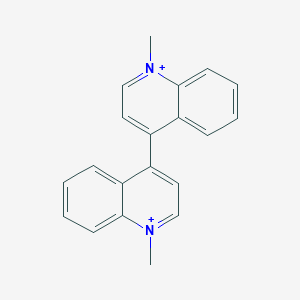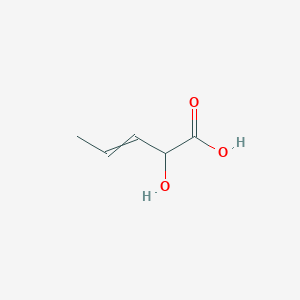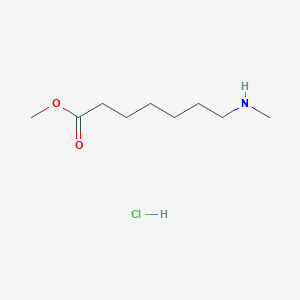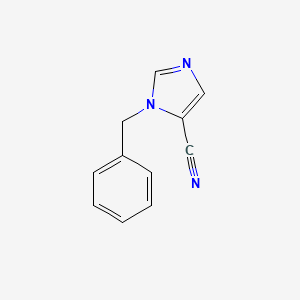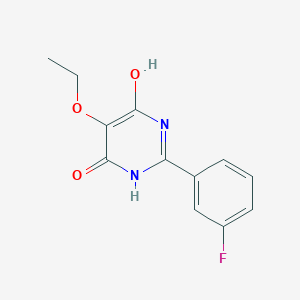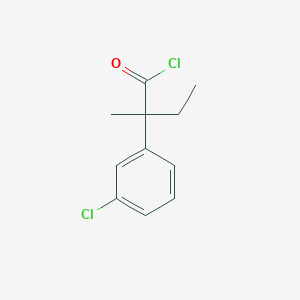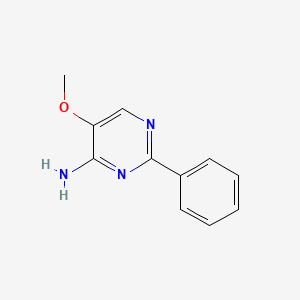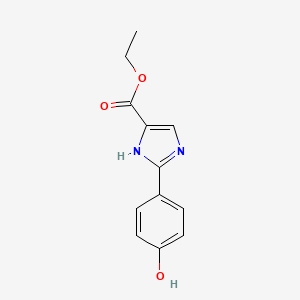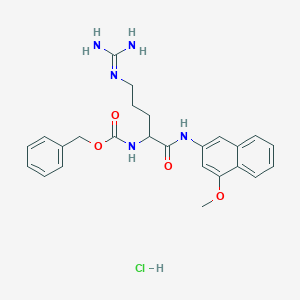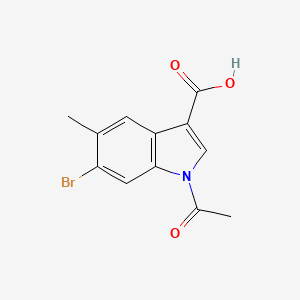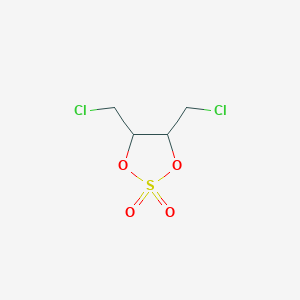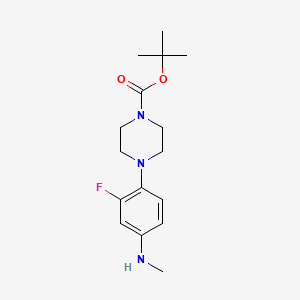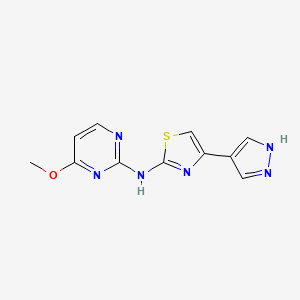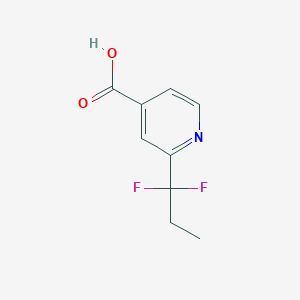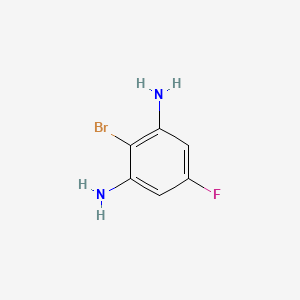
1-Bromo-2,6-diamino-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,6-diamino-4-fluorobenzene is an aromatic compound that contains bromine, fluorine, and amino functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,6-diamino-4-fluorobenzene can be synthesized through a multi-step process involving the introduction of bromine, fluorine, and amino groups to a benzene ring. One common method involves the bromination of 2,6-diaminobenzene followed by fluorination. The reaction conditions typically include the use of bromine or a brominating agent and a fluorinating reagent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of advanced catalytic systems to enhance yield and purity. The use of tubular diazotization reaction technology can reduce side reactions and improve the stability of the diazonium salt intermediates, making the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,6-diamino-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to amines under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
1-Bromo-2,6-diamino-4-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Bromo-2,6-diamino-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles. The presence of amino groups allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Contains bromine and fluorine atoms but lacks amino groups.
4-Fluoro-1,2-phenylenediamine: Contains fluorine and amino groups but lacks bromine.
1-Bromo-2-fluorobenzene: Contains bromine and fluorine atoms but lacks amino groups.
Uniqueness
1-Bromo-2,6-diamino-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with two amino groups on the benzene ring
Properties
Molecular Formula |
C6H6BrFN2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
2-bromo-5-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6BrFN2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,9-10H2 |
InChI Key |
IKOHEAIZBHFGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


